![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Aripiprazole Related Compound F . It has a molecular formula of C23-H27-Cl2-N3-O3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 450.40 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, including those with a dichlorophenylpiperazine structure, have been primarily investigated for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, indicating their significance in neuropharmacology and potential as therapeutic agents (Caccia, 2007).
Therapeutic Applications and Drug Development
The broad spectrum of pharmaceutical applications attributed to piperazine and morpholine analogues has been a focal point of research. Recent studies have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This underlines the ongoing interest in leveraging these core structures for developing drugs with varied therapeutic uses, from antipsychotic and antidepressant to anticancer and antiviral agents (Mohammed et al., 2015).
Anti-malarial Efficacy
Piperaquine, a bisquinoline derivative, has been extensively utilized in antimalarial combination therapies. Its inclusion in artemisinin-based combination therapies (ACTs) highlights its efficacy against Plasmodium falciparum and Plasmodium vivax malaria, showcasing a direct application of quinoline derivatives in infectious disease treatment (Gargano et al., 2011).
Antipsychotic and Mood Disorder Treatment
Lurasidone, a benzisothiazole derivative with a structure akin to the discussed compound, exemplifies the therapeutic potential of such molecules in treating psychotic and mood disorders. Its efficacy in schizophrenia and bipolar depression, coupled with a favorable safety profile, underscores the importance of structural derivatives in psychopharmacology (Pompili et al., 2018).
Propiedades
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
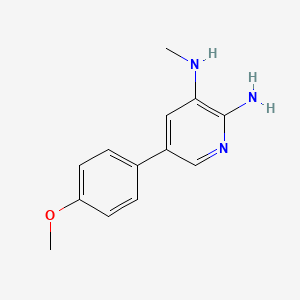
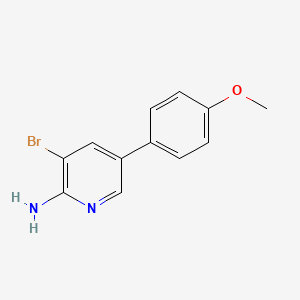
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
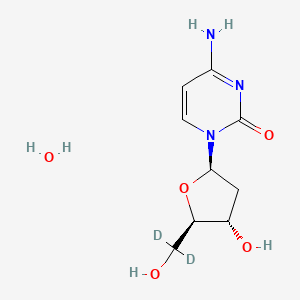
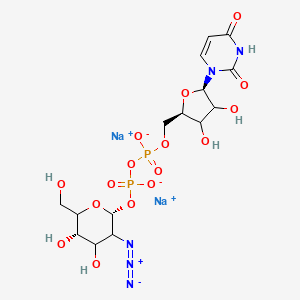
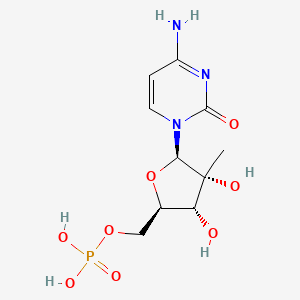
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
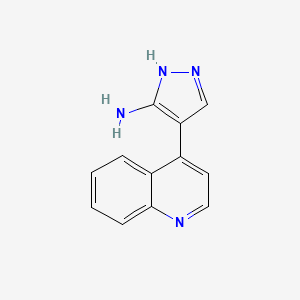
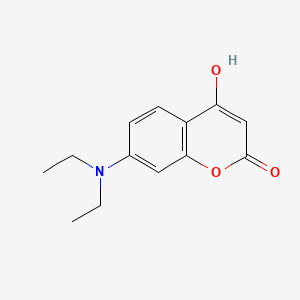
![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)